molecular formula C15H13F3N2O3 B010300 1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3- Quinolinecarboxylic acid ethyl ester CAS No. 103772-13-0

1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3- Quinolinecarboxylic acid ethyl ester

Cat. No. B010300
Key on ui cas rn: 103772-13-0
M. Wt: 326.27 g/mol
InChI Key: BOFBKJLYZUFZMV-UHFFFAOYSA-N
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Patent
US04822801

Procedure details

A suspension of 1.9 g (5.3 mmoles) of ethyl 1-cyclopropyl-5-nitro-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, 0.5 g of Raney nickel and 100 ml of ethanol was shaken in a hydrogen atmosphere at pressures of 42.5-50 psi and temperatures of 24°-26.5° C. for ten hours. The mixture was filtered through Celite and some insoluble product was dissolved in tetrahydrofuran with filtration. The combined filtrates were evaporated in vacuo and the residue was chromatographed on silica gel to give 600 mg of the title compound, mp 223°-225° C.
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:13]3[C:8](=[C:9]([N+:17]([O-])=O)[C:10]([F:16])=[C:11]([F:15])[C:12]=3[F:14])[C:7](=[O:20])[C:6]([C:21]([O:23][CH2:24][CH3:25])=[O:22])=[CH:5]2)[CH2:3][CH2:2]1.[H][H]>[Ni].C(O)C>[NH2:17][C:9]1[C:10]([F:16])=[C:11]([F:15])[C:12]([F:14])=[C:13]2[C:8]=1[C:7](=[O:20])[C:6]([C:21]([O:23][CH2:24][CH3:25])=[O:22])=[CH:5][N:4]2[CH:1]1[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
C1(CC1)N1C=C(C(C2=C(C(=C(C(=C12)F)F)F)[N+](=O)[O-])=O)C(=O)OCC
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
DISSOLUTION
Type
DISSOLUTION
Details
some insoluble product was dissolved in tetrahydrofuran with filtration
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C(C(=CN(C2=C(C(=C1F)F)F)C1CC1)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: CALCULATEDPERCENTYIELD 34.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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